molecular formula C20H29N3O2 B6976260 2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone

2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone

Cat. No.: B6976260
M. Wt: 343.5 g/mol
InChI Key: VICIGKKEEIEZHH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a dimethylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl group and introduce the piperazine ring through a nucleophilic substitution reaction. The dimethylpyridine moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine moiety are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-15-8-9-18(21-16(15)2)20(25)23-12-10-22(11-13-23)19(24)14-17-6-4-3-5-7-17/h8-9,17H,3-7,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICIGKKEEIEZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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